molecular formula C5HCl2I2NO B1392924 2,5-Dichloro-4,6-diiodopyridin-3-ol CAS No. 1261365-34-7

2,5-Dichloro-4,6-diiodopyridin-3-ol

Cat. No. B1392924
M. Wt: 415.78 g/mol
InChI Key: YBXJSLAMKRMCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4,6-diiodopyridin-3-ol is a unique chemical compound with the empirical formula C5HCl2I2NO . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular weight of 2,5-Dichloro-4,6-diiodopyridin-3-ol is 415.78 . The SMILES string representation is Oc1c(Cl)nc(I)c(Cl)c1I , and the InChI key is YBXJSLAMKRMCLO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dichloro-4,6-diiodopyridin-3-ol is a solid substance . It has a molecular weight of 415.78 . More detailed physical and chemical properties may need to be determined experimentally.

Scientific Research Applications

Another research avenue involves the selective functionalization of dichloropyridines at different sites, with 2,5-dichloro-4,6-diiodopyridin-3-ol displaying regiochemical flexibility. This property enables deprotonation and subsequent reactions like carboxylation and iodination, affording the synthesis of novel compounds and building blocks useful in pharmaceutical research (Marzi et al., 2001).

In Material Science and Catalysis

The compound's versatility extends to material science and catalysis. For instance, in a study focused on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from a starting compound closely related to 2,5-dichloro-4,6-diiodopyridin-3-ol, the researchers explored the transformation mechanisms and achieved high yield and purity. This showcases the compound's potential in creating materials with specific characteristics and functions (Zhi-yuan, 2010).

Moreover, the coordination compounds of oligopyridine ligands like terpyridines, which share structural similarities with 2,5-dichloro-4,6-diiodopyridin-3-ol, find applications in various research fields including materials science, medicinal chemistry, and organometallic catalysis. These applications range from photovoltaics and DNA intercalation to a wide array of catalytic reactions (Winter et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and not to breathe in the dust .

properties

IUPAC Name

2,5-dichloro-4,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2I2NO/c6-1-2(8)3(11)4(7)10-5(1)9/h11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXJSLAMKRMCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)I)Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4,6-diiodopyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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